3-[[(3S,3aR,6R,6aR)-3-(4-carbamimidoylphenoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]benzenecarboximidamide
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Overview
Description
2-O-(4’-AMIDINOPHENYL)-5-O-(3’'-AMIDINOPHENYL)-1,43,6-DIANHYDRO-D-SORBITOL: is a synthetic compound known for its potential biological activities. This compound is characterized by the presence of amidino groups attached to phenyl rings, which are further connected to a dianhydro-D-sorbitol backbone. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-(4’-AMIDINOPHENYL)-5-O-(3’'-AMIDINOPHENYL)-1,4:3,6-DIANHYDRO-D-SORBITOL involves multiple stepsThe Pinner reaction is commonly used to introduce amidino groups . This reaction involves the conversion of nitriles to amidines using an alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-O-(4’-AMIDINOPHENYL)-5-O-(3’'-AMIDINOPHENYL)-1,4:3,6-DIANHYDRO-D-SORBITOL undergoes various chemical reactions, including:
Oxidation: The amidino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenyl derivatives.
Scientific Research Applications
2-O-(4’-AMIDINOPHENYL)-5-O-(3’'-AMIDINOPHENYL)-1,4:3,6-DIANHYDRO-D-SORBITOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-O-(4’-AMIDINOPHENYL)-5-O-(3’'-AMIDINOPHENYL)-1,4:3,6-DIANHYDRO-D-SORBITOL involves its interaction with specific molecular targets. The amidino groups can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
N-(4’-AMIDINOPHENYL)-3-PYRIDINE-CARBOXAMIDE: This compound also contains an amidino group attached to a phenyl ring and exhibits similar biological activities.
1-(4-AMIDINOPHENYL)-3-(4-CHLOROPHENYL)UREA: Another compound with an amidino group, known for its inhibitory activity against serine proteases.
Uniqueness: 2-O-(4’-AMIDINOPHENYL)-5-O-(3’'-AMIDINOPHENYL)-1,4:3,6-DIANHYDRO-D-SORBITOL is unique due to its dianhydro-D-sorbitol backbone, which provides additional stability and potential for diverse chemical modifications. This structural feature distinguishes it from other similar compounds and enhances its potential for various applications.
Properties
Molecular Formula |
C20H22N4O4 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-[[(3S,3aR,6R,6aR)-3-(4-carbamimidoylphenoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]benzenecarboximidamide |
InChI |
InChI=1S/C20H22N4O4/c21-19(22)11-4-6-13(7-5-11)27-15-9-25-18-16(10-26-17(15)18)28-14-3-1-2-12(8-14)20(23)24/h1-8,15-18H,9-10H2,(H3,21,22)(H3,23,24)/t15-,16+,17+,18+/m0/s1 |
InChI Key |
DKBAWRNTUZFJKV-BSDSXHPESA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC3=CC=CC(=C3)C(=N)N)OC4=CC=C(C=C4)C(=N)N |
Canonical SMILES |
C1C(C2C(O1)C(CO2)OC3=CC=CC(=C3)C(=N)N)OC4=CC=C(C=C4)C(=N)N |
Origin of Product |
United States |
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